molecular formula C22H20BrN3O B11484426 1-benzyl-2-(4-bromophenyl)-5,7-dimethyl-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one

1-benzyl-2-(4-bromophenyl)-5,7-dimethyl-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B11484426
M. Wt: 422.3 g/mol
InChI Key: UMLAXAVCNXBCJE-UHFFFAOYSA-N
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Description

1-BENZYL-2-(4-BROMOPHENYL)-5,7-DIMETHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a benzyl group, a bromophenyl group, and two methyl groups attached to the pyrido[2,3-d]pyrimidine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-BENZYL-2-(4-BROMOPHENYL)-5,7-DIMETHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 4-bromobenzaldehyde with 2-amino-4,6-dimethylpyrimidine to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the desired pyrido[2,3-d]pyrimidine core. The final step involves the benzylation of the nitrogen atom in the pyrimidine ring using benzyl chloride in the presence of a base such as potassium carbonate .

Chemical Reactions Analysis

1-BENZYL-2-(4-BROMOPHENYL)-5,7-DIMETHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

Scientific Research Applications

1-BENZYL-2-(4-BROMOPHENYL)-5,7-DIMETHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-BENZYL-2-(4-BROMOPHENYL)-5,7-DIMETHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of signaling pathways involved in cell proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

1-BENZYL-2-(4-BROMOPHENYL)-5,7-DIMETHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H20BrN3O

Molecular Weight

422.3 g/mol

IUPAC Name

1-benzyl-2-(4-bromophenyl)-5,7-dimethyl-2,3-dihydropyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C22H20BrN3O/c1-14-12-15(2)24-21-19(14)22(27)25-20(17-8-10-18(23)11-9-17)26(21)13-16-6-4-3-5-7-16/h3-12,20H,13H2,1-2H3,(H,25,27)

InChI Key

UMLAXAVCNXBCJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=O)NC(N2CC3=CC=CC=C3)C4=CC=C(C=C4)Br)C

Origin of Product

United States

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